molecular formula C22H21NO4 B12593308 2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-34-9

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Katalognummer: B12593308
CAS-Nummer: 648924-34-9
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: DXZRJYZUHDWEHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with hydroxy, methoxy, and phenylethoxy groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine derivative.

    Substitution Reactions: Subsequent steps involve introducing the hydroxy, methoxy, and phenylethoxy groups through various substitution reactions. These reactions often require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy and phenylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating enzyme functions and signaling pathways. The phenylethoxy group enhances its lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

648924-34-9

Molekularformel

C22H21NO4

Molekulargewicht

363.4 g/mol

IUPAC-Name

2-hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H21NO4/c1-26-18-10-11-20(21(24)15-18)22(25)23-17-8-5-9-19(14-17)27-13-12-16-6-3-2-4-7-16/h2-11,14-15,24H,12-13H2,1H3,(H,23,25)

InChI-Schlüssel

DXZRJYZUHDWEHZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.